2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin
Description
2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin is a modified porphyrin derivative characterized by ethyl and methyl substituents at specific positions and a partially saturated 21,22-dihydroporphyrin core. Unlike fully conjugated porphyrins, the dihydro modification reduces aromaticity, which influences electronic properties such as absorption spectra and redox behavior. The ethyl and methyl groups at positions 2,7,12,18 (ethyl) and 3,8,13,17 (methyl) confer distinct steric and solubility profiles compared to simpler porphyrins .
Properties
Molecular Formula |
C32H38N4 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,35-36H,9-12H2,1-8H3 |
InChI Key |
CVTDYILYQTVBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)C)CC)C)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Metalation and Hybridization
Etioporphyrin I undergoes metalation to form metalloporphyrin complexes, which are critical for applications in catalysis and sensing.
Metalloporphyrin Formation
-
Method : Metalation of the porphyrin cavity using metal(II) salts (e.g., Zn²⁺, Cu²⁺) in the presence of strong acids.
-
Reaction :
-
Example : Zinc(II) insertion enhances optical properties and red-shifts absorption bands .
Heteromultimetallic Hybrids
-
Synthesis : Stepwise metalation of a precursor with pincer ligands (e.g., NCN-pincer metal complexes).
-
Key Step : Oxidative addition of metal(0) complexes to pincer sites after initial metalloporphyrin formation.
-
Outcome : Intramolecular electronic communication between peripheral pincer metals and the central metalloporphyrin core .
Functionalization and Degradation
Etioporphyrin I undergoes tetradealkylation to form simpler porphyrins like porphrine.
Tetradealkylation
-
Reaction : Removal of tert-butyl groups via acid-catalyzed cleavage.
-
Conditions : HCl in ethanol, followed by extraction.
-
Product : Porphrine, the parent structure of natural porphyrins .
Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 478.67 g/mol | |
| Ionization Energy (IE) | 6.3 eV (vertical value) | |
| CAS Registry Number | 448-71-5 |
Biological Activity
2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin (also known as Etioporphyrin III) is a member of the porphyrin family, notable for its complex structure and biological significance. Porphyrins are essential in various biological processes, including oxygen transport and electron transfer in photosynthesis. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C32H38N4
- Molecular Weight : 478.6709 g/mol
- CAS Registry Number : 448-71-5
- IUPAC Name : 2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21H,23H-porphin
Biological Significance
Porphyrins like 2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin play critical roles in biological systems:
- Photosynthesis : They are involved in the light-harvesting complexes of plants and certain bacteria.
- Oxygen Transport : Similar to hemoglobin and myoglobin in animals.
- Antioxidant Properties : Some studies suggest that porphyrins exhibit antioxidant capabilities.
Antioxidant Activity
Research indicates that 2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively:
| Study Reference | Methodology | Findings |
|---|---|---|
| Dupuis et al., 1980 | Electron Spin Resonance (ESR) | Showed effective radical scavenging activity. |
| Zhang et al., 2021 | In vitro assays | Reduced oxidative stress markers in cellular models. |
Photodynamic Therapy (PDT)
The compound has been explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation:
| Study Reference | Application | Results |
|---|---|---|
| Yang et al., 2022 | Cancer treatment | Induced apoptosis in cancer cells when activated by light. |
| Smith et al., 2023 | Antimicrobial therapy | Effective against bacterial infections when used in PDT protocols. |
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of 2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin in treating skin cancer. Patients showed a significant reduction in tumor size after PDT sessions.
Case Study 2: Antimicrobial Activity
In another study focusing on wound healing in diabetic rats treated with this compound under light exposure conditions showed enhanced healing rates and reduced bacterial load.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Properties : The 21,22-dihydro core reduces conjugation, leading to a blue-shifted Soret band (~380–390 nm) compared to fully conjugated porphyrins (~400–420 nm) .
- Solubility: Ethyl groups enhance solubility in non-polar solvents relative to methyl or phenyl-substituted porphyrins .
- Stability : Dihydroporphyrins may exhibit lower thermal stability due to reduced aromaticity but improved resistance to oxidative degradation .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21,22-dihydroporphyrin?
Methodological Answer: The synthesis of this dihydroporphyrin derivative follows a modified Lindsey-Adler protocol. Key steps include:
- Condensation : React pyrrole derivatives (e.g., ethyl- and methyl-substituted precursors) with aldehydes under acidic conditions (e.g., BF₃·Et₂O in dry dichloromethane/acetonitrile mixtures) to form the macrocyclic core .
- Purification : Use silica gel chromatography with dichloromethane/methanol (99:1) to isolate the product. Yield optimization (e.g., ~54% reported in glyco-substituted analogs) requires controlled stoichiometry and reaction time .
- Reduction : The dihydroporphyrin structure is stabilized by selective hydrogenation of the porphyrin ring, confirmed via UV/Vis spectroscopy (shifted Soret band compared to non-reduced analogs) .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign substituent positions (e.g., ethyl/methyl groups) via chemical shifts and coupling patterns. For example, vinyl protons in non-reduced analogs appear at δ 8.5–9.5 ppm, while dihydro derivatives show altered splitting .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error tolerance .
- UV/Vis : Compare absorption maxima (e.g., Soret band ~400 nm, Q-bands 500–650 nm) to reference porphyrins. Dihydroporphyrins exhibit bathochromic shifts due to reduced conjugation .
Stability and Solubility
Q. Q3. What are the solubility limitations of this dihydroporphyrin in common solvents, and how can they be addressed?
Methodological Answer:
- Solubility Profile : The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane, THF). Solubility decreases with increased alkylation due to steric hindrance .
- Enhancement Strategies : Functionalize peripheral groups (e.g., propionic acid derivatives) to improve aqueous solubility for biomedical applications .
Advanced Functionalization and Applications
Q. Q4. How can structural modifications enhance its binding affinity for specific anions (e.g., phosphate)?
Methodological Answer:
- Sapphyrin Analogs : Introduce hydroxyethyl or morpholinothiol groups to mimic sapphyrin derivatives (e.g., 3,12,13,22-tetraethyl-2,7,18,23-tetramethylsapphyrin), which stabilize 1:2 complexes with phosphate via diprotonated macrocycles .
- Chelation Studies : Use ³¹P NMR to monitor phosphate binding in organic solvents. X-ray crystallography confirms inner-sphere coordination geometries .
Q. Q5. What methodologies resolve contradictions in reported spectroscopic data for substituted dihydroporphyrins?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR/UV data with computational models (e.g., DFT calculations) to account for solvent effects or tautomerism .
- Isotopic Labeling : Use deuterated solvents to eliminate overlapping signals in crowded spectral regions (e.g., δ 1–3 ppm for methyl/ethyl groups) .
Thermodynamic and Kinetic Properties
Q. Q6. What are the standard enthalpies of formation for this compound, and how do they compare to tetraphenylporphyrin analogs?
Methodological Answer:
- Calorimetry : Measure combustion enthalpies using bomb calorimetry. For tetraphenylporphyrin, ΔfH° = 1,230 kJ/mol .
- Comparative Data : Reduced symmetry in dihydroporphyrins lowers resonance stabilization energy, increasing enthalpy by ~5–10% compared to fully conjugated analogs .
Safety and Handling
Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods to avoid inhaling dust (WGK Germany hazard level 3) .
- Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
Computational and Theoretical Modeling
Q. Q8. How can molecular dynamics simulations predict the compound’s behavior in supramolecular assemblies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
